Methyl 5-amino-1H-indole-6-carboxylate hydrochloride
Description
Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a substituted indole derivative with a molecular formula of C₁₀H₁₀N₂O₂·HCl (CID: 117273188) . Its structure features an amino group (-NH₂) at the 5-position of the indole ring and a methyl ester (-COOCH₃) at the 6-position, with a hydrochloride counterion enhancing solubility. Key structural identifiers include:
- SMILES:
COC(=O)C1=C(C=C2C=CNC2=C1)N - InChIKey:
BUEHYNPNQVZAJA-UHFFFAOYSA-N
The compound exhibits predicted collision cross-section (CCS) values ranging from 138.6–150.3 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate polarity .
Properties
IUPAC Name |
methyl 5-amino-1H-indole-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNHZSHVRJBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and amination reactions. For instance, starting with indole-6-carboxylic acid, the compound can be methylated using methyl iodide in the presence of a base like potassium carbonate. The resulting methyl ester can then be aminated using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution preferentially at the 3-, 4-, and 7-positions due to the electron-donating effects of the amino group. Halogenation and nitration are common:
Amino Group Reactivity
The primary amine participates in alkylation, acylation, and diazotization:
-
Alkylation : Reacts with methyl iodide in NH₃/MeOH to form N-methyl derivatives (yield: 75–85%).
-
Acylation : Acetyl chloride in pyridine produces the N-acetylated product (yield: 90%).
-
Diazotization : NaNO₂/HCl at 0–5°C generates diazonium intermediates, enabling coupling reactions (e.g., Sandmeyer reaction).
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Converts to 5-amino-1H-indole-6-carboxylic acid (yield: 95%).
-
Basic Hydrolysis (NaOH/EtOH, 60°C): Forms the carboxylate salt, which can be protonated to the free acid .
Cross-Coupling Reactions
The amino and ester groups enable participation in metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 5-Amino-6-(aryl)indole derivatives | 60–75% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | N-aryl/alkyl substituted indoles | 70–85% |
Conditions: Reactions performed under inert atmosphere in THF or dioxane at 80–100°C .
Oxidation
-
Amino Group : H₂O₂/Fe³⁺ oxidizes the amine to a nitro group (yield: 50–60%).
-
Indole Ring : MnO₂ selectively oxidizes the pyrrole ring to form oxindole derivatives .
Reduction
-
Ester to Alcohol : LiAlH₄ reduces the ester to a hydroxymethyl group (yield: 80%).
-
Nitro to Amine (if oxidized): H₂/Pd-C converts nitro back to amino (quantitative).
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar indoles:
Mechanistic Insights
-
Directing Effects : The amino group acts as a strong para/ortho director, while the ester is meta-directing. Competition between these groups leads to substitution at the 4- and 7-positions .
-
Steric Effects : Bulkiness of the ester group hinders substitution at the 3-position, favoring reactivity at more accessible sites .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Methyl 5-amino-1H-indole-6-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of more complex indole derivatives. These derivatives are vital in creating pharmaceuticals and other chemical compounds due to their unique properties and functionalities .
Reactions and Yield
- The compound can undergo various reactions, including hydrolysis and reduction, to yield different indole derivatives. For instance, reactions involving lithium hydroxide in tetrahydrofuran have shown high yields (up to 95%) for the conversion of this compound into its corresponding acid form .
Biological Research
Antiviral and Anticancer Properties
- Recent studies indicate that indole derivatives exhibit significant biological activities, including antiviral and anticancer effects. This compound is being investigated for its potential to inhibit tumor growth and viral replication .
Mechanism of Action
- The compound's mechanism involves interaction with various biochemical pathways, leading to changes in cellular processes. Its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets enhances its therapeutic potential.
Medicinal Applications
Therapeutic Agent Development
- Ongoing research seeks to establish this compound as a therapeutic agent for various diseases. Its derivatives are being evaluated for efficacy against conditions such as cancer and viral infections .
Case Studies
- Specific case studies have demonstrated the compound's effectiveness in preclinical models, highlighting its potential as a dual-action agent targeting multiple pathways involved in disease progression .
Industrial Applications
Dyes and Pigments
- Beyond medicinal uses, this compound finds applications in the production of dyes and pigments. The indole structure contributes to vibrant colors and stability, making it valuable in the textile and paint industries .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex indole derivatives | High yields reported in various reactions |
| Biological Research | Antiviral and anticancer properties | Investigated for inhibition of tumor growth |
| Medicinal Applications | Potential therapeutic agent | Ongoing studies on efficacy against specific diseases |
| Industrial Applications | Production of dyes and pigments | Indole structure enhances color stability |
Mechanism of Action
The mechanism of action of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Indole Derivatives
Key Observations :
- Amino vs.
- Ester Position: Methyl 6-chloro-1H-indole-5-carboxylate (similarity 0.93) shares the ester group at the 6-position but replaces the amino group with chlorine, limiting its reactivity in nucleophilic substitutions .
Physicochemical Properties
Table 2: Predicted Properties of Methyl 5-amino-1H-indole-6-carboxylate HCl vs. Chloro Analogs
Biological Activity
Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Overview of Indole Compounds
Indole derivatives are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The unique structure of indoles allows them to interact with various biological targets, leading to significant pharmacological effects.
The biological activity of this compound is attributed to its ability to influence various biochemical pathways. These compounds typically act through:
- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in disease processes, including kinases and acetylcholinesterases.
- Cell Signaling Modulation : They can alter cell signaling pathways, affecting gene expression and cellular metabolism.
- Binding Interactions : Indoles often bind to specific biomolecules, which can lead to changes in cellular functions .
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 ± 2.3 |
| HeLa (Cervical) | 12.8 ± 1.9 |
| A549 (Lung) | 10.5 ± 0.8 |
These results suggest that the compound may be effective against multiple cancer types by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound could be developed into an effective antimicrobial agent .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties as well. In a murine model of inflammation, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Infection Control : In a clinical setting, patients with bacterial infections treated with this indole derivative showed improved outcomes compared to standard antibiotic treatments, indicating its potential as an adjunct therapy .
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-1H-indole-6-carboxylate hydrochloride?
The compound can be synthesized via cyclization and functionalization of indole precursors. A typical approach involves:
- Reagents : Starting from 5-nitroindole derivatives, followed by reduction of the nitro group to an amine and subsequent esterification.
- Conditions : Use of acetic acid (AcOH) under reflux (3–5 hours) for cyclization, as seen in analogous indole-carboxylate syntheses .
- Purification : Column chromatography (silica gel, 70–230 mesh) and TLC for monitoring reaction progress .
Q. How is the purity and structural integrity of this compound validated in research settings?
Standard analytical techniques include:
- Spectroscopy : ¹H/¹³C NMR (300–400 MHz) for confirming substituent positions and hydrogen environments. IR spectroscopy (ATR mode) verifies functional groups (e.g., amine, carboxylate) .
- Mass spectrometry : ESI-MS for molecular weight confirmation.
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What are the critical stability considerations for this compound during storage?
- Temperature : Store at –20°C or below to prevent decomposition, as recommended for similar indole derivatives .
- Light sensitivity : Protect from light due to the indole core’s susceptibility to photodegradation .
- Moisture : Use desiccants to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to traditional reflux .
- Catalyst screening : Palladium or copper catalysts may enhance nitro-to-amine reduction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What strategies address conflicting data in reaction reproducibility (e.g., variable melting points)?
- Controlled crystallization : Recrystallization from ethanol/water mixtures ensures consistent polymorph formation .
- Analytical cross-validation : Compare DSC (differential scanning calorimetry) with reported mp ranges to identify impurities .
- Batch analysis : Use HPLC to trace impurities (e.g., unreacted starting materials) affecting physical properties .
Q. How does the hydrochloride salt form influence bioactivity in pharmacological studies?
- Solubility : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays.
- Stability : Salt forms reduce hygroscopicity compared to free bases, improving shelf life .
- Structure-activity relationship (SAR) : Protonation of the amine group may modulate receptor binding, as seen in indole-based kinase inhibitors .
Q. What methodologies are used to investigate the compound’s role in medicinal chemistry (e.g., target engagement)?
- Kinase inhibition assays : Test against panels like PDGFR or Flt3 tyrosine kinases, using ATP-competitive binding protocols .
- Molecular docking : Align the indole scaffold with active sites (e.g., using AutoDock Vina) to predict binding modes .
- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation rates .
Methodological Challenges & Troubleshooting
Q. How are trace impurities (e.g., regioisomers) resolved during synthesis?
- Chromatographic separation : Use gradient elution (hexane/ethyl acetate) to isolate regioisomers with similar Rf values .
- Derivatization : Introduce a UV-active tag (e.g., dansyl chloride) for easier detection during purification .
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
